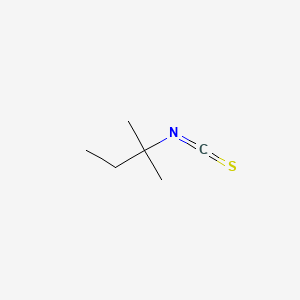

tert-pentyl isothiocyanate

Description

Significance of the Isothiocyanate Class in Chemical Biology and Organic Synthesis

Isothiocyanates are pivotal in organic synthesis due to the dual electrophilic and nucleophilic nature of the –N=C=S group. rsc.org The carbon atom of the isothiocyanate group is electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. rsc.org This reactivity is fundamental to their application as building blocks in the construction of complex organic molecules and heterocyclic systems. sioc-journal.cn The synthesis of isothiocyanates has evolved to include various methods, moving from traditional routes involving toxic reagents like thiophosgene (B130339) to more sustainable approaches utilizing elemental sulfur. mdpi.comrsc.orgnih.gov

In chemical biology, isothiocyanates are studied for their ability to modulate cellular pathways. oregonstate.edu Many naturally occurring isothiocyanates, derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, have been investigated for their biological effects. wikipedia.orgfoodandnutritionjournal.orgrjpharmacognosy.ir Their reactivity towards proteins and other biological molecules is a key aspect of their mechanism of action. foodandnutritionjournal.org

Overview of Aliphatic Isothiocyanates and the Position of tert-Pentyl Isothiocyanate in Contemporary Research

Isothiocyanates are broadly categorized into aliphatic, aromatic, and other classes based on the nature of the organic substituent attached to the nitrogen atom. foodandnutritionjournal.orgiarc.fr Aliphatic isothiocyanates, where the –N=C=S group is bonded to an alkyl chain, are a significant subgroup. mdpi.com The structure of the alkyl group can influence the reactivity and physical properties of the molecule.

This compound, also known as 2-isothiocyanato-2-methylbutane, is an aliphatic isothiocyanate with the chemical formula C6H11NS. chemicalbook.com Its structure is characterized by a tertiary pentyl group attached to the isothiocyanate functionality. This bulky tertiary structure distinguishes it from many naturally occurring linear-chain or aromatic isothiocyanates.

Contemporary research on this compound has explored its synthesis and reactivity. chemicalbook.comchemicalbook.com Studies have reported its synthesis from precursors such as 2-methyl-2-butanol. chemicalbook.com The compound's reactivity is typical of isothiocyanates, making it a subject of interest for potential applications in synthetic and medicinal chemistry. cymitquimica.com Research has also touched upon its biological toxicity, noting its growth inhibition effects on certain microorganisms. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C6H11NS |

| Molecular Weight | 129.22 g/mol |

| CAS Number | 597-97-7 |

| Boiling Point | 65-66 °C at 15 mmHg |

| Density (Predicted) | 0.89 ± 0.1 g/cm³ |

| Synonyms | 2-isothiocyanato-2-methylbutane, 1,1-Dimethylpropylisothiocyanate |

Data sourced from ChemicalBook. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-4-6(2,3)7-5-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKGVWIYLYUQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208414 | |

| Record name | Neopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-97-7 | |

| Record name | Neopentyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Pentyl Isothiocyanate and Analogues

Dithiocarbamate-Mediated Synthesis from Primary Amines

A prevalent and versatile method for synthesizing isothiocyanates involves the formation and subsequent decomposition of dithiocarbamate (B8719985) salts derived from primary amines. nih.govresearchgate.net This two-step process offers a reliable pathway to a variety of alkyl and aryl isothiocyanates. acs.orgnih.gov

Formation of Dithiocarbamate Salts from Amines and Carbon Disulfide

The initial step in this synthetic sequence is the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. acs.orgorganic-chemistry.org For the synthesis of tert-pentyl isothiocyanate, the primary amine precursor would be tert-pentylamine. The reaction is typically carried out in a suitable solvent, and the choice of base is crucial for the efficient formation of the dithiocarbamate salt. nih.gov Common bases employed include triethylamine (B128534) (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO). kiku.dkcbijournal.com The dithiocarbamate salt can either be isolated before the next step or generated in situ. nih.govacs.org The general scheme for this reaction is as follows:

R-NH₂ + CS₂ + Base → [R-NH-CSS]⁻[Base-H]⁺

This reaction is generally rapid, particularly for aliphatic amines. kiku.dkcbijournal.com

Subsequent Desulfurization using Varied Reagents

Once the dithiocarbamate salt is formed, the next step is desulfurization to yield the target isothiocyanate. nih.govresearchgate.net This transformation can be achieved using a wide array of reagents, which can be broadly categorized into classical and emerging agents.

Historically, a number of reagents have been used for the desulfurization of dithiocarbamate salts.

Thiophosgene (B130339) (CSCl₂) : While effective, thiophosgene is highly toxic and moisture-sensitive, which limits its widespread use. thieme-connect.commdpi.com It reacts with primary amines to directly form isothiocyanates, often in a one-pot reaction. thieme-connect.comrsc.org

Lead Nitrate (B79036) (Pb(NO₃)₂) : Lead nitrate is another classical reagent that has been employed for this transformation. nih.gov However, the toxicity of lead compounds makes this method less favorable from an environmental and safety standpoint.

Tosyl Chloride (TsCl) : A more facile and general protocol involves the use of tosyl chloride to mediate the decomposition of dithiocarbamate salts generated in situ. acs.orgorganic-chemistry.orgorganic-chemistry.org This method is applicable to a wide range of alkyl and aryl amines, affording isothiocyanates in moderate to excellent yields. nih.govnih.gov The reaction is often carried out at room temperature. organic-chemistry.org

Table 1: Comparison of Classical Desulfurizing Agents

| Reagent | Advantages | Disadvantages |

| Thiophosgene | Effective, one-pot reaction thieme-connect.comrsc.org | Highly toxic, moisture-sensitive thieme-connect.commdpi.com |

| Lead Nitrate | Historically used nih.gov | Toxic due to lead content |

| Tosyl Chloride | Facile, general protocol, applicable to a wide range of amines, moderate to excellent yields acs.orgnih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov | Can be difficult to remove from less polar products nih.gov |

In recent years, a focus on greener and more efficient synthetic methods has led to the development of new desulfurizing agents.

Hydrogen Peroxide (H₂O₂) : An improved procedure for the preparation of isothiocyanates utilizes hydrogen peroxide as the dehydrosulfurization reagent. acs.orgnih.gov This method is considered a greener alternative and can be used to produce a variety of alkyl and aromatic isothiocyanates in excellent yields under mild conditions. nih.govthieme-connect.com

Sodium Persulfate (Na₂S₂O₈) : Sodium persulfate is an efficient desulfurizing agent that can be used in water, making it an environmentally friendly option. nih.govrsc.org This method is particularly noteworthy as it allows for the synthesis of chiral isothiocyanates without racemization. nih.govscispace.com It can be used in a traditional two-step process or a one-pot method. nih.gov

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) : This reagent has been reported as a new and efficient desulfurating agent for the synthesis of a diverse range of aliphatic and aromatic isothiocyanates. mdpi.comnih.govdntb.gov.ua The synthesis is often performed as a "one-pot", two-step procedure and can be assisted by microwave irradiation to shorten reaction times. nih.govnih.gov

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) : Di-tert-butyl dicarbonate offers a mild and chemoselective method for the clean and rapid preparation of isothiocyanates in high yields. kiku.dkresearchgate.net A key advantage of this method is that the byproducts are volatile, simplifying the work-up procedure to a simple evaporation of the reaction mixture. kiku.dkcbijournal.com The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) or DABCO. cbijournal.com

Table 2: Overview of Emerging Desulfurizing Reagents

| Reagent | Key Features | Yields |

| Hydrogen Peroxide | Green reagent, mild conditions nih.govthieme-connect.com | Excellent nih.gov |

| Sodium Persulfate | Environmentally friendly (water as solvent), suitable for chiral isothiocyanates nih.govrsc.orgscispace.com | Good to excellent scispace.com |

| DMT/NMM/TsO⁻ | Efficient for diverse isothiocyanates, microwave-assisted mdpi.comnih.govdntb.gov.uanih.gov | Satisfactory to very good (25-97%) nih.govresearchgate.net |

| Di-tert-butyl Dicarbonate | Mild, chemoselective, volatile byproducts, simple work-up kiku.dkcbijournal.comresearchgate.net | Good to excellent kiku.dkresearchgate.net |

Classical Desulfurizing Agents (e.g., Thiophosgene, Lead Nitrate, Tosyl Chloride)

Non-Amine Precursor Routes to Isothiocyanates

While primary amines are the most common starting materials, alternative synthetic routes to isothiocyanates exist that utilize different precursors.

Synthesis from Hydroximoyl Chlorides

An efficient method for producing alkyl and aryl isothiocyanates involves the use of hydroximoyl chlorides as starting materials. nih.govthieme-connect.com This methodology is notable for its mild reaction conditions, allowing for the synthesis to be performed at room temperature. The work-up is simple, and no purification steps are typically needed, with nearly quantitative yields being obtained. nih.gov This route provides an alternative to amine-based syntheses. nih.govnih.gov

Utilizing Elemental Sulfur in Isothiocyanate Formation

The use of elemental sulfur as a sulfur source represents an atom-efficient and increasingly popular method for the synthesis of both aliphatic and aromatic isothiocyanates. nih.govmdpi.com This approach often involves the reaction of primary amines with a thiocarbonyl surrogate generated in situ from elemental sulfur. researchgate.net Another prominent pathway involves the sulfurization of isocyanides, which can proceed under thermal, catalytic, or basic conditions to furnish the desired isothiocyanates. researchgate.netrsc.org

A notable catalytic system employs a combination of elemental sulfur and selenium with triethylamine in THF, which has been shown to produce aliphatic and aromatic isothiocyanates in yields of 62% or higher. nih.gov The reaction of isocyanides with elemental sulfur can also be catalyzed by amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), providing a sustainable route to a diverse range of isothiocyanates with moderate to high yields (34–95%). rsc.orgkit.edu This method is versatile, tolerating various functional groups. rsc.org For instance, the synthesis of n-pentyl isothiocyanate from n-pentyl isocyanide using elemental sulfur and catalytic DBU in Cyrene™ resulted in a 55% yield. rsc.org

The reaction mechanism can vary depending on the conditions. For example, in the presence of nucleophilic aliphatic amines, it is proposed that the amine activates the elemental sulfur to form nucleophilic polysulfide anions, which then attack the electrophilic isocyanide. mdpi.com The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the resulting isothiocyanate.

Table 1: Examples of Isothiocyanate Synthesis Utilizing Elemental Sulfur

| Reactant | Catalyst/Reagent | Product | Yield (%) | Reference |

| Isocyanides | Elemental Sulfur, Selenium, Triethylamine | Aliphatic/Aromatic Isothiocyanates | ≥62 | nih.gov |

| Isocyanides | Elemental Sulfur, DBU (catalytic) | Various Isothiocyanates | 34–95 | rsc.org |

| n-Pentyl isocyanide | Elemental Sulfur, DBU (catalytic) | n-Pentyl isothiocyanate | 55 | rsc.org |

Isothiocyanate Generation via Tandem Staudinger/Aza-Wittig Reactions

The tandem Staudinger/aza-Wittig reaction is a powerful and efficient method for the synthesis of a wide array of isothiocyanates, including alkyl, aryl, and even sugar-derived variants. nih.gov This one-pot procedure involves the reaction of an organic azide (B81097) with a phosphine, typically triphenylphosphine, to form an aza-ylide intermediate via the Staudinger reaction. This intermediate is then trapped with carbon disulfide in an aza-Wittig reaction to yield the corresponding isothiocyanate. jst.go.jpnih.gov

This methodology is noted for its excellent yields and scalability, making it a practical choice for producing significant quantities of isothiocyanates without major complications. nih.gov A comparative study of the tandem (one-pot) versus a stepwise approach for the Staudinger/aza-Wittig reaction revealed that the tandem method often provides superior yields, particularly for substrates bearing electron-withdrawing groups. jst.go.jpnih.gov The reaction has been successfully applied to the synthesis of functionalized cellulose (B213188) derivatives, demonstrating its utility in complex molecule synthesis. nih.gov The tandem Staudinger/aza-Wittig reaction stands out as a highly effective method, especially for the preparation of chiral isothiocyanates. nih.gov

Table 2: Comparison of Tandem vs. Stepwise Staudinger/Aza-Wittig Reactions

| Method | Key Features | Advantages | Reference |

| Tandem (One-Pot) | Azide, phosphine, and carbon disulfide are combined in a single reaction vessel. | Generally higher yields, especially for electron-deficient substrates; more efficient. | jst.go.jpnih.gov |

| Stepwise | The aza-ylide intermediate is isolated before reaction with carbon disulfide. | Allows for characterization of the intermediate. | jst.go.jpnih.gov |

Fragmentation Reactions of Heterocyclic Compounds (e.g., 1,4,2-Oxathiazoles)

The fragmentation of certain heterocyclic compounds provides an alternative route to isothiocyanates. wikipedia.org Specifically, 1,4,2-oxathiazoles have been investigated as precursors that can undergo thermal rearrangement and fragmentation to yield isothiocyanates and a carbonyl-containing byproduct. zendy.iodntb.gov.uaresearchgate.net The facility of this fragmentation is predominantly influenced by the nature of the substituents at the 5-position of the oxathiazole ring. zendy.io

While thermal conditions typically lead to the formation of isothiocyanates, the reactivity of 5H-1,4,2-oxathiazoles can be directed towards an alternative fragmentation pathway under basic conditions. researchgate.neta-star.edu.sg At room temperature in the presence of a base, these compounds can fragment to produce nitriles and the corresponding thioacid salts, avoiding the generation of isothiocyanates. researchgate.neta-star.edu.sg This methodology has also been adapted for polymer-supported synthesis, highlighting its potential for broader applications. wikipedia.org

Direct Isothiocyanation of Non-Nitrogen-Containing Substrates (e.g., Olefins, C-H Bonds)

While many synthetic routes to isothiocyanates rely on nitrogen-containing precursors like amines or azides, methods for the direct isothiocyanation of non-nitrogenous substrates are emerging. chemrxiv.org These approaches, which involve the formation of a C-NCS bond directly from substrates such as olefins or C-H bonds, are challenging and often compete with the formation of thiocyanate (B1210189) (R-SCN) isomers. chemrxiv.org

The direct difunctionalization of alkenes, where two new functional groups are installed across the double bond, is a powerful strategy. chemrevlett.com For instance, the electrochemical thiocyanation of alkenes can sometimes lead to the formation of isothiocyanates as byproducts. researchgate.net Another innovative approach involves the copper-catalyzed thiocyanation of benzylic C-H bonds. chinesechemsoc.org The resulting benzyl (B1604629) thiocyanates can then be isomerized to the more valuable benzyl isothiocyanates, often in a one-pot procedure mediated by a Lewis acid. chinesechemsoc.orgchinesechemsoc.org This strategy is particularly valuable for the late-stage functionalization of complex molecules. chinesechemsoc.org The catalytic cleavage and addition of ortho C-H bonds in various aromatic compounds to olefins represents another pathway for C-C bond formation, which could potentially be adapted for isothiocyanate synthesis. nih.gov

Microwave-Assisted Synthesis of Isothiocyanates

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, and the synthesis of isothiocyanates is no exception. nih.gov Microwave-assisted methods offer a rapid and efficient means of producing both aromatic and aliphatic isothiocyanates, often with fair to excellent yields and in a fraction of the time required for conventional heating. nih.govtandfonline.com

One notable application is the sulfurization of isocyanates using Lawesson's reagent under solvent-free microwave conditions, which produces isothiocyanates in minutes. nih.govtandfonline.com Another efficient protocol involves the reaction of isocyanides with Lawesson's reagent and a catalytic amount of an amine base, such as triethylamine, under microwave irradiation in an aqueous medium. tandfonline.com This "green chemistry" approach is highly practical and provides a broad range of functionalized isothiocyanates. tandfonline.com

Microwave-assisted synthesis has also been successfully employed in the conversion of primary amines to isothiocyanates. For example, using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurating agent in a microwave reactor has been shown to produce aliphatic and aromatic isothiocyanates in high yields (72–96%), often superior to those obtained with conventional heating. mdpi.comnih.gov

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating for Isothiocyanate Synthesis

| Method | Reaction Time | Yield | Reference |

| Microwave-Assisted | Minutes | High | nih.govtandfonline.comtandfonline.com |

| Conventional Heating | Hours | Generally Lower | tandfonline.com |

Challenges and Considerations in the Synthesis of Volatile Aliphatic Isothiocyanates, including this compound

The synthesis of low-molecular-weight, volatile aliphatic isothiocyanates like this compound and tert-butyl isothiocyanate presents unique challenges. mdpi.com Their high volatility makes handling, isolation, and purification difficult, often leading to lower isolated yields. mdpi.com For example, while many synthetic methods provide good to excellent yields for a range of substrates, the yields for volatile derivatives are often diminished. mdpi.com

Steric hindrance can also play a significant role. The synthesis of sterically hindered alkyl isothiocyanates, such as those derived from adamantanamine or tert-butylamine, can be challenging. chemrxiv.orgacs.org For instance, in syntheses involving acyl isothiocyanates, bulky substituents like a tert-butyl group on the acyl moiety can influence the reaction pathway and potentially reduce the formation of byproducts. clockss.org

Furthermore, the reagents used in isothiocyanate synthesis are often highly toxic and reactive, such as thiophosgene and carbon disulfide, requiring careful handling and specialized equipment. kit.edursc.orgacs.org The development of more sustainable and safer synthetic routes, such as those using elemental sulfur or bench-stable reagents, is an ongoing area of research to mitigate these issues. rsc.orgacs.org The choice of synthetic method must therefore consider not only the desired yield and purity but also the physical properties of the target isothiocyanate and the safety implications of the reagents and procedures involved.

Chemical Reactivity and Mechanistic Studies of Isothiocyanates

Electrophilic Character and Nucleophilic Addition Reactions

The isothiocyanate group is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement renders the carbon atom highly electrophilic and susceptible to attack by various nucleophiles. foodandnutritionjournal.orgtandfonline.comnih.gov The reactivity of the isothiocyanate is influenced by factors such as steric hindrance and the electronic effects of its substituent group. foodandnutritionjournal.org In the case of tert-pentyl isothiocyanate, the bulky tertiary alkyl group can sterically hinder the approach of nucleophiles, potentially slowing reaction rates compared to less hindered isothiocyanates. uou.ac.in

The general reaction, known as thiocarbamoylation, involves the addition of a nucleophile to the central electrophilic carbon atom. nih.gov These reactions are significant in both synthetic organic chemistry and biological systems. researchgate.netsid.ir

Reaction Pathways Involving Carbon-Centered Attack

Nucleophiles readily attack the central carbon of the isothiocyanate moiety. nih.gov This leads to the formation of various adducts depending on the nature of the attacking nucleophile. Common nucleophiles include amines, alcohols, and thiols. researchgate.netsid.ir

Reaction with Amines: Primary and secondary amines react with isothiocyanates to form substituted thioureas. foodandnutritionjournal.org

Reaction with Alcohols: Alcohols can react with isothiocyanates to yield thiocarbamates. researchgate.net

Reaction with Thiols: The reaction with thiols produces dithiocarbamates. foodandnutritionjournal.orgontosight.ai

The bulky tert-pentyl group can influence the outcome of these reactions. For instance, in certain cyclization reactions involving isothiocyanates, the use of a sterically hindered group like a t-butyl (which is structurally similar to t-pentyl) can selectively yield a single product, whereas less bulky isothiocyanates might produce a mixture of products. researchgate.net This suggests that the steric bulk of the tert-pentyl group plays a significant role in directing reaction pathways.

Table 1: Products of Nucleophilic Addition to this compound

| Nucleophile (Nu-H) | Product Class | General Structure |

| Primary/Secondary Amine (R₂NH) | N,N'-substituted thiourea | (CH₃)₂(C₂H₅)C-NH-C(S)-NR₂ |

| Alcohol (ROH) | O-alkyl thiocarbamate | (CH₃)₂(C₂H₅)C-NH-C(S)-OR |

| Thiol (RSH) | Dithiocarbamate (B8719985) | (CH₃)₂(C₂H₅)C-NH-C(S)-SR |

This table presents the expected product classes from the reaction of this compound with various nucleophiles based on general isothiocyanate reactivity.

Reversible Adduct Formation with Thiols (e.g., Dithiocarbamates)

Unlike the reactions with amines or alcohols, the addition of thiols to isothiocyanates to form dithiocarbamates is a reversible process. nih.govnih.gov The dithiocarbamate adduct exists in equilibrium with the starting isothiocyanate and thiol. nih.gov The position of this equilibrium is dependent on the specific characteristics of the isothiocyanate and the thiol involved. nih.gov

This reversibility is a key feature of isothiocyanate chemistry, particularly in biological contexts where they can react with thiol-containing molecules like the amino acid cysteine or the antioxidant glutathione (B108866). foodandnutritionjournal.orgnih.gov The formation of these conjugates is a primary step in the metabolism of isothiocyanates. nih.gov The stability of these dithiocarbamate adducts can be influenced by the surrounding chemical environment.

Intramolecular Rearrangements and Isomerization Processes

Isothiocyanates can potentially isomerize to their thiocyanate (B1210189) (R-S-C≡N) counterparts. However, for many alkyl isothiocyanates, this transformation is not spontaneous and may require specific conditions, such as high temperatures or the presence of catalysts. acs.orgoup.com Studies on the thermal isomerization of tertiary alkyl thiocyanates to isothiocyanates have shown that the process can be facilitated by catalysts like ZnCl₂. oup.com However, in the absence of such catalysts, the isomerization of tertiary alkyl thiocyanates, and the reverse reaction for isothiocyanates, can be very slow or negligible under normal conditions. oup.com For this compound, specific studies on its intramolecular rearrangement are not widely documented, but the general stability of tertiary alkyl isothiocyanates suggests that significant rearrangement would not occur under typical conditions.

Investigation of Transthiocarbamoylation Reactions

Transthiocarbamoylation is a process where a thiocarbamoyl group [R-NH-C(S)-] is transferred from one nucleophile to another. nih.gov This reaction is a direct consequence of the reversible nature of the dithiocarbamate linkage. A dithiocarbamate, formed from an isothiocyanate and a thiol, can react with a second, different thiol. This results in the transfer of the isothiocyanate moiety to the second thiol, regenerating the first thiol. nih.gov

This process allows isothiocyanate-thiol conjugates to act as transport forms or carriers of the parent isothiocyanate. nih.gov For example, a glutathione-isothiocyanate conjugate can transfer its isothiocyanate group to a reactive cysteine residue on a protein. nih.gov This reactivity highlights how thiolated isothiocyanates can act as active metabolites, contributing to the covalent modification of proteins and other cellular targets. nih.gov While this is a general mechanism for isothiocyanates, it provides a framework for understanding how this compound could behave in a system containing multiple different thiols.

Hydrolysis Mechanisms of Isothiocyanates

Isothiocyanates are susceptible to hydrolysis, a reaction that is generally irreversible and leads to the loss of the isothiocyanate functionality. nih.govgeorganics.sk The process is initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electrophilic carbon atom of the isothiocyanate. nih.gov

This attack forms an unstable thiocarbamic acid intermediate (or its conjugate base, a monothiocarbamate). nih.govrsc.org This intermediate rapidly decomposes, eliminating carbonyl sulfide (B99878) (COS) and yielding the corresponding primary amine. nih.gov In this case, the hydrolysis of this compound would produce tert-pentylamine.

The rate of hydrolysis can be influenced by several factors, including pH. wur.nlmdpi.com The reaction can be catalyzed by acids or bases. Studies on other isothiocyanates have shown that the hydrolysis follows first-order kinetics. nih.govacs.org Soft metal ions have also been shown to promote the hydrolysis of certain isothiocyanates by forming a pre-equilibrium complex, which is then attacked by water in the rate-determining step. rsc.org

Advanced Analytical Methodologies for Isothiocyanate Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of complex mixtures containing isothiocyanates. The choice between liquid and gas chromatography is often dictated by the volatility and thermal stability of the target analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of isothiocyanates, particularly those that are non-volatile or thermally labile. For the qualitative and quantitative analysis of compounds like tert-pentyl isothiocyanate, a reversed-phase HPLC (RP-HPLC) setup is typically employed.

A common configuration would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of modifiers like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govacs.orgnih.gov Isocratic elution (constant mobile phase composition) can be used for simple mixtures, while gradient elution (varying mobile phase composition) is preferred for complex samples to achieve better separation of multiple components. nih.govacs.org

Detection in HPLC can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector. mdpi.com However, many isothiocyanates, especially aliphatic ones, lack a strong chromophore, which can limit sensitivity. To overcome this, derivatization with a UV-absorbing or fluorescent tag is a common strategy. mdpi.com For instance, derivatization with N-acetyl-L-cysteine (NAC) not only improves chromatographic behavior but also enhances detection by mass spectrometry. nih.govresearchgate.net

The following table illustrates typical HPLC parameters that could be adapted for the analysis of this compound, based on methods for other ITCs.

| Parameter | Typical Conditions for ITC Analysis |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | DAD/UV-Vis (e.g., 240-270 nm) or Mass Spectrometry |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds, and many isothiocyanates fall into this category. For a relatively volatile compound like this compound, GC could offer high resolution and sensitivity. The separation is typically performed on a capillary column with a non-polar or mid-polar stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or equivalent).

A critical consideration for the GC analysis of isothiocyanates is their thermal stability. ucanr.edunih.gov The high temperatures of the injector port and the GC oven can cause degradation or rearrangement of some ITCs, leading to inaccurate quantification and the formation of artifacts. ucanr.edujfda-online.com For instance, allyl isothiocyanate has been shown to degrade at elevated temperatures. ucanr.edunih.gov While specific data for this compound is unavailable, its tertiary structure might influence its thermal stability. It is crucial to optimize the injector temperature and oven temperature program to minimize thermal stress on the analyte. A split/splitless injector is commonly used, with splitless injection providing higher sensitivity for trace analysis.

Flame Ionization Detection (FID) is a common detector for GC analysis of organic compounds, offering good sensitivity. For more definitive identification, coupling GC with a mass spectrometer (GC-MS) is the preferred method.

The table below outlines potential GC parameters for the analysis of this compound, based on general methods for volatile ITCs.

| Parameter | Typical Conditions for Volatile ITC Analysis |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | Optimized to ensure volatilization without degradation (e.g., 200-250 °C) |

| Oven Program | Temperature gradient starting from a low initial temperature (e.g., 40-60 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Qualitative and Quantitative Analysis

Mass Spectrometry Integration

Mass spectrometry (MS) is an indispensable tool in isothiocyanate research, providing molecular weight information and structural details that are crucial for definitive identification and quantification.

The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) via an Electrospray Ionization (ESI) source is a powerful technique for the analysis of isothiocyanates. nih.govresearchgate.netnih.gov UHPLC offers faster analysis times and improved resolution compared to conventional HPLC. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts, minimizing fragmentation in the source and providing clear molecular weight information.

For a compound like this compound, ESI would likely produce a prominent ion corresponding to its protonated form. In tandem mass spectrometry (MS/MS), this precursor ion is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides a high degree of specificity for identification and can be used for highly selective and sensitive quantification through Multiple Reaction Monitoring (MRM). Derivatization, for example with N-acetyl-L-cysteine, can enhance the ionization efficiency of ITCs in ESI. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. mdpi.com This is particularly valuable for the identification of novel isothiocyanates or their metabolites in complex biological matrices. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can differentiate between ions with very similar nominal masses, significantly reducing interferences and improving the reliability of identification. For this compound, HRMS would be able to confirm its elemental formula (C₆H₁₁NS) with a high degree of confidence.

Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry (UHPLC-ESI-MS/MS)

Spectroscopic Characterization and Quantification

While chromatographic methods are central to the separation and quantification of isothiocyanates, spectroscopic techniques are essential for their structural elucidation and can also be used for quantification in some applications.

For the definitive structural characterization of a synthesized or isolated compound like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the most powerful tool. chemicalbook.com ¹H NMR would provide information on the number and connectivity of the protons in the tert-pentyl group, while ¹³C NMR would show the characteristic chemical shift of the carbon in the isothiocyanate group (-N=C=S), typically in the range of 125-140 ppm.

Infrared (IR) spectroscopy is another valuable tool for identifying the isothiocyanate functional group, which exhibits a strong and characteristic asymmetric stretching vibration in the region of 2050-2200 cm⁻¹.

For quantification, UV-Vis spectrophotometry can be used, although it is generally less specific than chromatographic methods. A common spectrophotometric assay for the quantification of total isothiocyanates involves a cyclocondensation reaction with 1,2-benzenedithiol. mdpi.com This reaction forms a chromophoric product that can be measured spectrophotometrically. However, it should be noted that some tertiary isothiocyanates may react slowly or not at all in this assay.

Derivatization Strategies for Improved Analytical Detection (e.g., N-acetyl-L-cysteine Conjugation)

To overcome the analytical challenges associated with isothiocyanates, such as their volatility and the poor reactivity of tertiary structures in certain assays, derivatization strategies are frequently employed. mdpi.com A common and effective approach is the conjugation of the isothiocyanate with a thiol-containing molecule, such as N-acetyl-L-cysteine (NAC). nih.govnih.govacs.org

This reaction involves the addition of the thiol group of NAC to the electrophilic carbon of the isothiocyanate, forming a stable, non-volatile dithiocarbamate (B8719985) conjugate. nih.govresearchgate.net This derivatization serves several key analytical purposes:

Reduces Volatility: The resulting NAC conjugate is significantly less volatile than the parent isothiocyanate, minimizing sample loss during preparation and analysis.

Enhances Stability: The dithiocarbamate derivative is more stable than the reactive isothiocyanate.

Improves Chromatographic Behavior: The derivative is well-suited for analysis by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS) for highly sensitive and specific detection. mdpi.comnih.govnih.govacs.org

This strategy is particularly valuable for the analysis of this compound. Since the cyclocondensation assay is not viable, derivatization with NAC provides a robust alternative for accurate quantification. The resulting conjugate can be readily separated and detected by HPLC-MS, allowing for the reliable determination of this compound in various matrices. nih.govnih.govresearchgate.net

Biological Activities and Molecular Mechanisms of Isothiocyanates in Vitro and Pre Clinical Studies

Antioxidant Mechanisms

Isothiocyanates can function as indirect antioxidants by activating cellular defense pathways. foodandnutritionjournal.org A primary mechanism is the modulation of the Keap1/Nrf2/ARE pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes. foodandnutritionjournal.orgmdpi.com

Modulation of the KEAP1/NRF2/ARE Pathway and Induction of Phase II Enzymes

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical defense mechanism against oxidative and electrophilic stress. mdpi.com Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. mdpi.com However, upon exposure to inducers like certain isothiocyanates, reactive cysteine residues within Keap1 are modified. google.comnih.gov This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. nih.govmdpi.com In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of genes encoding phase II detoxification and antioxidant enzymes, thereby initiating their transcription. mdpi.commdpi.com

Many isothiocyanates are potent inducers of these phase II enzymes, which include glutathione (B108866) S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1). oregonstate.edu These enzymes play a crucial role in protecting cells from the damaging effects of carcinogens and reactive oxygen species (ROS). oregonstate.edu For instance, phenethyl isothiocyanate (PEITC) has been shown to activate Nrf2, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1) and gamma-glutamylcysteine (B196262) synthetase (γ-GCS), which are instrumental in counteracting oxidative stress. mdpi.com Studies have demonstrated that the interaction of PEITC with cysteine residue 151 of Keap1 is essential for the induction of Nrf2. nih.gov

| Isothiocyanate | Model System | Key Findings |

| Phenethyl isothiocyanate (PEITC) | Adipocytes | Interacts with Keap1, leading to Nrf2 activation and subsequent inhibition of adipocyte differentiation. nih.gov |

| Sulforaphane (B1684495) (SFN) | Various cell lines and animal models | Activates the Nrf2-dependent pathway, reducing oxidative stress. oregonstate.edu |

| General Isothiocyanates | Primary rat hepatocytes | Induce phase II and antioxidant enzymes through the Nrf2 signaling pathway. mdpi.com |

Reactive Oxygen Species (ROS) Scavenging and Redox Homeostasis Maintenance

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, with the mitochondrial electron transport chain and NADPH oxidases being major sources. oncotarget.com While low levels of ROS are involved in cell signaling, excessive amounts can lead to oxidative damage to cellular components. oncotarget.com Isothiocyanates contribute to the maintenance of redox homeostasis through both direct and indirect mechanisms.

While ITCs are primarily recognized as indirect antioxidants through Nrf2 activation, some studies suggest they may also possess direct ROS scavenging capabilities. foodandnutritionjournal.org However, the more significant contribution of ITCs to redox balance is their ability to enhance the cellular antioxidant capacity by inducing the expression of antioxidant enzymes. For example, PEITC has been shown to induce oxidative damage in certain cancer cells by depleting glutathione (GSH), a key intracellular antioxidant. oncotarget.com This pro-oxidant activity in cancer cells can lead to apoptosis. Conversely, the activation of Nrf2 by ITCs leads to increased synthesis of GSH, thereby bolstering the cell's antioxidant defenses in normal cells. oregonstate.edu

Some isothiocyanates, such as allyl isothiocyanate (AITC) and PEITC, have been found to induce the formation of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, in certain cell types, suggesting they can also act as pro-oxidants under specific conditions. researchgate.net This dual role highlights the complexity of their effects on redox homeostasis.

Anti-Inflammatory Properties

Chronic inflammation is a contributing factor to the development of various diseases. Isothiocyanates have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. foodandnutritionjournal.orgnih.gov

Regulation of Pro-inflammatory Cytokine Expression (e.g., IL-6, TNF-α)

Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), play a central role in the inflammatory response. nih.govscispace.com Numerous studies have shown that isothiocyanates can effectively suppress the expression of these cytokines in various cell models. nih.gov For instance, sulforaphane has been shown to downregulate the expression of pro-inflammatory cytokines in a wide range of cell types, including macrophages, microglial cells, and epithelial cells. nih.gov

Similarly, berteroin (B1666852) (5-methylthiopentyl isothiocyanate), a sulforaphane analogue, has been found to decrease the release of IL-1β and IL-6 in primary bone marrow-derived macrophages. researchgate.netbenthamscience.com This effect is partly achieved by inhibiting the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β. researchgate.netbenthamscience.comj-morphology.com PEITC has also been shown to suppress inflammatory mediators like nitric oxide, TNF-α, and IL-10 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

| Isothiocyanate | Model System | Effect on Cytokines |

| Sulforaphane (SFN) | Macrophages, Microglia, Epithelial cells | Suppresses expression of IL-6, TNF-α, and IL-1β. nih.gov |

| Berteroin | Primary Bone Marrow-Derived Macrophages | Decreases release of IL-1β and IL-6. researchgate.netbenthamscience.com |

| Phenethyl isothiocyanate (PEITC) | Macrophages | Suppresses TNF-α and other inflammatory mediators. nih.gov |

| Various Synthetic ITCs | HT-29-N9 human colon cancer cells | Attenuated LPS-stimulated TNF-α, IL-1β, and IL-6 mRNA expression. scispace.com |

Inhibition of NF-κB Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. scispace.com In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. scispace.com Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. scispace.com

Isothiocyanates have been shown to inhibit the NF-κB pathway at multiple levels. nih.gov For example, PEITC has been demonstrated to suppress NF-κB signaling, contributing to its anti-inflammatory effects. scispace.com Several synthetic isothiocyanate analogs have also been found to inhibit NF-κB-mediated pro-inflammatory gene transcription. scispace.com Mechanistic studies have revealed that these ITCs can suppress the LPS-induced phosphorylation and degradation of IκBα and decrease the nuclear translocation of the p65 subunit of NF-κB. scispace.com This inhibition of NF-κB activation is a key mechanism underlying the anti-inflammatory properties of isothiocyanates. nih.govscispace.com Berteroin has also been shown to inhibit NF-κB signaling by preventing the translocation of p65 to the nucleus and suppressing its DNA binding activity. researchgate.net

Anticancer Mechanisms (Pre-clinical Investigations)

Isothiocyanates have been extensively studied for their potential anticancer activities, which are mediated through a variety of mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of carcinogen metabolism. foodandnutritionjournal.orgmdpi.comnih.gov

Pre-clinical studies have shown that ITCs can inhibit the development of chemically-induced cancers in various animal models. oregonstate.edu For example, PEITC has been shown to inhibit the growth of prostatic cancer cells both in vitro and in vivo. mdpi.com The anticancer effects of ITCs are often attributed to their ability to induce apoptosis (programmed cell death) in tumor cells. mdpi.comnih.gov This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. frontiersin.org

Interference with Carcinogen Metabolism (e.g., Cytochrome P450 Inhibition, Phase II Enzyme Induction)

Direct studies detailing the effects of tert-pentyl isothiocyanate on carcinogen metabolism, including its potential to inhibit Cytochrome P450 (CYP) enzymes or induce Phase II detoxification enzymes, are not available in the current scientific literature.

However, research on a closely related structural analog, tert-butyl isothiocyanate, has provided some insights into how small, branched-chain isothiocyanates might interact with these metabolic pathways. Studies have shown that tert-butyl isothiocyanate can inactivate CYP2E1, a member of the cytochrome P450 family involved in the metabolic activation of certain procarcinogens. One study demonstrated that treatment with tert-butyl isothiocyanate led to a detectable mass increase on the P450 2E1 enzyme, suggesting the formation of a covalent bond with a cysteine residue on the enzyme. This binding results in the inhibition of the enzyme's function.

It is critical to note that this research was conducted on tert-butyl isothiocyanate , and these findings cannot be directly extrapolated to this compound without specific experimental verification. No studies were found regarding the effect of this compound on Phase II enzyme induction.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

There is currently no available scientific literature or published research data demonstrating that this compound induces apoptosis or causes cell cycle arrest in cancer cell lines.

Suppression of Cell Proliferation and Metastatic Processes

No in vitro or pre-clinical studies have been published that investigate or demonstrate the ability of this compound to suppress the proliferation of cancer cells or inhibit metastatic processes.

Modulation of Signal Transduction Pathways (e.g., MAPK, ERK)

Specific research on the modulation of signal transduction pathways, such as the Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathways, by this compound has not been reported in the scientific literature.

Inhibition of Tubulin Polymerization

There are no available studies or data indicating that this compound acts as an inhibitor of tubulin polymerization.

Antimicrobial Efficacy (In Vitro Studies)

Antibacterial Activity against Human Pathogens

No specific research findings on the in vitro antibacterial efficacy of this compound against human pathogens were found in the reviewed scientific literature.

Antifungal Properties against Plant Pathogens

No studies were identified that specifically investigate the antifungal properties of this compound against plant pathogens. Research on other isothiocyanates has demonstrated that their antifungal activity is highly dependent on their chemical structure. nih.govfrontiersin.org For example, aromatic isothiocyanates have been shown to have stronger inhibitory activity against certain fungi compared to their aliphatic counterparts. frontiersin.org To understand the potential of this compound as an antifungal agent, future research would need to include:

In vitro screening: Testing the efficacy of this compound against a range of common plant pathogenic fungi, such as those from the genera Fusarium, Botrytis, and Aspergillus. nih.govresearchgate.netresearchgate.net

Determination of Minimum Inhibitory Concentration (MIC): Quantifying the lowest concentration of this compound that inhibits fungal growth.

Structure-Activity Relationship Studies: Comparing the activity of this compound with other branched-chain and straight-chain alkyl isothiocyanates to understand how the "tert-pentyl" group influences its antifungal potency.

Mechanisms Involving Bacterial Cell Membrane Integrity Alteration

There is a lack of specific research on how this compound affects bacterial cell membrane integrity. The general mechanism of action for many isothiocyanates involves disruption of the cell membrane, leading to leakage of intracellular components and ultimately cell death. researchgate.netnih.gov Studies on isothiocyanates like AITC and PEITC have shown they can alter membrane permeability in both Gram-positive and Gram-negative bacteria. nih.gov To determine if this compound shares this mechanism, research should focus on:

Membrane Permeability Assays: Utilizing fluorescent dyes that can penetrate compromised bacterial membranes to assess the extent of damage caused by this compound.

Electron Microscopy: Visualizing the morphological changes to bacterial cells upon exposure to this compound to observe any direct physical damage to the cell envelope.

Analysis of Intracellular Leakage: Measuring the release of cellular components such as nucleic acids and proteins from bacteria treated with this compound.

Neuroprotective Potential in In Vitro Models of Neuroinflammation

No studies were found that specifically examine the neuroprotective potential of this compound in models of neuroinflammation. Research on other isothiocyanates, such as sulforaphane and PEITC, has shown that they can exert neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress in brain cells. nih.govnih.govresearchgate.netmdpi.com These compounds have been observed to inhibit the production of inflammatory mediators in activated microglia and astrocytes. nih.govmdpi.com To evaluate the neuroprotective potential of this compound, future in vitro studies would need to investigate its effects on:

Cytokine Production: Measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cultured brain cells (astrocytes, microglia) that have been stimulated with inflammatory agents like lipopolysaccharide (LPS).

Oxidative Stress Markers: Assessing the ability of this compound to reduce the production of reactive oxygen species (ROS) in neuronal cells. nih.govresearchgate.net

Key Signaling Pathways: Examining the influence of this compound on neuroinflammatory signaling pathways such as NF-κB and MAPK, which are known to be modulated by other isothiocyanates. nih.govmdpi.com

Computational and Theoretical Chemistry Studies on Isothiocyanates

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These ab initio and density functional theory (DFT) methods allow for the detailed examination of molecular geometries, electronic structures, and conformational landscapes, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of isothiocyanates. researchgate.net By approximating the many-electron wavefunction using the electron density, DFT offers a balance between computational cost and accuracy. Functionals such as B3LYP and M06-2X, paired with various basis sets like 6-31G*, 6-311++G(d,p), and 6-311++G(3df,3pd), are commonly employed to optimize the molecular geometry and analyze the electronic properties of these compounds. researchgate.netchemrxiv.org

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles. For instance, studies on various isothiocyanates have used DFT to find their optimized structures as a starting point for further analysis. researchgate.net

The electronic structure analysis of isothiocyanates through DFT provides valuable information about their reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net For example, in a study of phenyl isothiocyanate, allyl isothiocyanate, and 2-(4-hydroxyphenyl) ethyl isothiocyanate, HOMO-LUMO analysis was used to compare their chemical activity. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Isothiocyanate Studies

| Functional | Basis Set | Application |

| B3LYP | 6-311G(d,p) | Geometry optimization and calculation of thermodynamic parameters. researchgate.net |

| B3LYP | 6-311++G(3df,3p) | Single point energy calculations for higher accuracy. researchgate.net |

| M06-2X | 6-311++G(d,p) | Geometry optimization for kinetic and thermodynamic studies. chemrxiv.orgroyalsocietypublishing.org |

| M06-2X | 6-311++G(3df,3pd) | Single point energy calculations for radical scavenging reactions. chemrxiv.orgroyalsocietypublishing.org |

| B3LYP | 6-31+G(d) | Geometry optimization and transition state calculations. nsf.gov |

This table is generated based on data from multiple sources and is for illustrative purposes.

Conformational Analysis and Potential Energy Surface Scans

The biological activity and reactivity of a flexible molecule like tert-pentyl isothiocyanate can be influenced by its conformation. Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. Potential energy surface (PES) scans are performed by systematically changing specific dihedral angles and calculating the energy at each point, allowing for the identification of energy minima (stable conformers) and transition states that separate them.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights into the energetic feasibility of different reaction pathways and the structures of transient species like transition states.

Calculation of Activation Barriers and Transition State Structures

The activation barrier, or Gibbs free energy of activation (ΔG‡), is the energy required to reach the transition state of a reaction and is a key determinant of the reaction rate. Computational methods, particularly DFT, can be used to locate the transition state structure and calculate its energy. researchgate.net

For example, the rearrangement of acyl isothiocyanates has been studied computationally, with activation barriers calculated to understand the isomerization process. rsc.org In another study, the activation barriers for the reaction of iodophenylisothiocyanate-modified peptides were calculated to elucidate fragmentation mechanisms. nsf.gov The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the geometry of the molecule as it transforms from reactant to product. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. nsf.gov

In Silico Prediction of Reactivity and Bioactivity

Computational methods are increasingly used to predict the reactivity and potential bioactivity of molecules before they are synthesized or tested in the lab. This in silico approach can save significant time and resources.

Modeling Hydroxyl Radical Scavenging Activity via Formal Hydrogen Transfer, Radical Adduct Formation, and Single Electron Transfer Mechanisms

One area of significant interest is the antioxidant potential of isothiocyanates, particularly their ability to scavenge reactive oxygen species (ROS) like the hydroxyl radical (•OH). researchgate.netscience.gov Computational studies have been instrumental in elucidating the mechanisms by which isothiocyanates exert this activity. Three primary mechanisms are often considered: Formal Hydrogen Transfer (FHT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET). researchgate.netchemrxiv.org

Formal Hydrogen Transfer (FHT): In the FHT mechanism, the isothiocyanate donates a hydrogen atom to the hydroxyl radical, thereby neutralizing it. The feasibility of this process is often evaluated by calculating the bond dissociation enthalpy (BDE) of the C-H bonds in the molecule. A lower BDE indicates a more easily abstractable hydrogen atom. Studies on various isothiocyanates have shown that the hydrogen atom transfer mechanism is a plausible pathway for their antioxidant activity. researchgate.net For instance, in a study of several isothiocyanates, the FHT reactions were investigated at all C-H positions to identify the most likely sites of hydrogen donation. royalsocietypublishing.org

Radical Adduct Formation (RAF): The RAF mechanism involves the addition of the hydroxyl radical to the isothiocyanate molecule, typically at an unsaturated bond like the C=C or C=S bond. This forms a more stable radical adduct. The RAF mechanism is considered significant for antioxidants that possess π-bonds and can compete with other scavenging pathways. royalsocietypublishing.orgchemrxiv.org DFT calculations can model the formation of these adducts and determine the energetics of the reaction.

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the isothiocyanate to the hydroxyl radical. iupac.org The ionization potential (IP) of the isothiocyanate is a key parameter in this mechanism, with a lower IP favoring electron donation. While possible, studies on some isothiocyanates have suggested that the SET mechanism may be less dominant than FHT or RAF for hydroxyl radical scavenging. researchgate.net

Table 2: Key Mechanisms of Hydroxyl Radical Scavenging by Isothiocyanates

| Mechanism | Description | Key Computational Parameter |

| Formal Hydrogen Transfer (FHT) | Donation of a hydrogen atom from the isothiocyanate to the radical. | Bond Dissociation Enthalpy (BDE) |

| Radical Adduct Formation (RAF) | Addition of the radical to an unsaturated site on the isothiocyanate. | Reaction Enthalpy of Adduct Formation |

| Single Electron Transfer (SET) | Transfer of a single electron from the isothiocyanate to the radical. | Ionization Potential (IP) |

This table is a summary of mechanisms discussed in the provided sources.

Future Research Directions for Tert Pentyl Isothiocyanate

Exploration of Novel and Sustainable Synthetic Pathways for tert-Pentyl Isothiocyanate

The traditional synthesis of isothiocyanates often involves the use of carbon disulfide or thiophosgene (B130339), which present environmental and safety concerns. nih.gov Recent efforts have focused on developing greener and more efficient synthetic methods.

A promising approach for the synthesis of this compound could be adapted from the one-pot synthesis of other isothiocyanates using sodium persulfate (Na2S2O8) in water. rsc.org This method has shown good yields for a variety of alkyl and aryl amines and is noted for its tolerance of numerous functional groups. rsc.org Another sustainable option involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurizing agent, which has been successful in synthesizing various isothiocyanates, including those in aqueous media and with microwave assistance. mdpi.comresearchgate.net

Future research should aim to optimize these greener methods specifically for this compound, focusing on reaction conditions, catalyst efficiency, and scalability. The goal is to develop a synthetic route that is not only high-yielding but also minimizes waste and avoids hazardous reagents.

Advanced Spectroscopic Investigations of Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior in chemical and biological systems. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states involved in its reactions.

Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the kinetics and mechanisms of its reactions. acs.orgresearchgate.net For instance, in-situ FT-IR can monitor the disappearance of the characteristic isothiocyanate peak and the appearance of product peaks in real-time. Furthermore, advanced mass spectrometry techniques, like Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry (UHPLC-ESI-MS/MS), can be used to identify and quantify reaction products and byproducts, even at very low concentrations. nih.gov

A key area of investigation would be the reaction of this compound with sulfhydryl groups, a common reaction for isothiocyanates that is central to their biological activity. rjpharmacognosy.irnih.gov The bulky tert-pentyl group may sterically hinder this reaction compared to less bulky isothiocyanates, and detailed spectroscopic studies could quantify this effect.

Comprehensive Structure-Activity Relationship Studies for this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve synthesizing a series of derivatives and evaluating how structural modifications affect their activity.

Key modifications could include altering the alkyl chain length, introducing different functional groups, and varying the position of the isothiocyanate group. researchgate.net For example, comparing the activity of this compound to its straight-chain isomer, n-pentyl isothiocyanate, could reveal the importance of the tertiary carbon. univie.ac.at

A study on various isothiocyanates showed that secondary isothiocyanates were more potent inhibitors of lung tumorigenesis in mice than their primary isomers. researchgate.net This suggests that the branching in this compound could be a key determinant of its activity. Computational methods, such as molecular docking, can complement experimental SAR studies by predicting how different derivatives will interact with biological targets. nih.gov

Table 1: Potential Modifications for SAR Studies of this compound

| Modification | Rationale | Example Derivative |

| Alkyl Chain Length | To assess the impact of lipophilicity on activity. | tert-Butyl isothiocyanate |

| Isomer Comparison | To understand the role of steric hindrance. | n-Pentyl isothiocyanate |

| Functional Group Addition | To explore new interactions with target sites. | Hydroxylated this compound |

Further Investigation into Specific Biological Targets and Signaling Pathways in Pre-clinical Disease Models

While isothiocyanates, in general, are known to interact with multiple biological targets and signaling pathways, the specific effects of this compound are largely unexplored. nih.govrjpharmacognosy.irmdpi.com Future pre-clinical studies should aim to identify its specific molecular targets and elucidate the signaling pathways it modulates.

Isothiocyanates are known to target proteins by forming covalent bonds with cysteine residues. nih.gov Potential protein targets for this compound could include those involved in inflammation, cell cycle regulation, and apoptosis, such as tubulin, Keap1, and various kinases. nih.govnih.gov A study has shown that tert-butyl isothiocyanate can covalently bind to cytochrome P450 2E1. nih.gov

Pre-clinical studies using cell lines and animal models of various diseases, such as cancer and neurodegenerative disorders, would be crucial. nih.govoup.com These studies should investigate the effect of this compound on key signaling pathways, including the MAPK, PI3K/Akt, and Nrf2 pathways, which are known to be modulated by other isothiocyanates. rjpharmacognosy.ir

Table 2: Potential Biological Targets and Signaling Pathways for Investigation

| Target/Pathway | Rationale for Investigation | Potential Pre-clinical Model |

| Tubulin | Isothiocyanates can inhibit tubulin polymerization, leading to cell cycle arrest. nih.gov | Cancer cell lines |

| Keap1-Nrf2 Pathway | Isothiocyanates can activate this antioxidant response pathway. nih.gov | Models of oxidative stress |

| MAPK Signaling Pathway | This pathway is involved in cell proliferation and apoptosis and is affected by isothiocyanates. nih.gov | Cancer and inflammatory disease models |

| Cytochrome P450 Enzymes | Inhibition of these enzymes can prevent the activation of carcinogens. nih.gov | Carcinogenesis models |

By systematically exploring these research avenues, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, potentially leading to the development of novel therapeutic agents.

Q & A

Q. How can researchers validate the specificity of this compound’s inhibitory effects on enzyme targets (e.g., cytochrome P450 isoforms)?

- Methodological Answer : Employ recombinant enzyme assays and competitive inhibition models. Use selective inhibitors (e.g., ketoconazole for CYP3A4) to confirm target engagement. Cross-validate with siRNA knockdown in cell-based models .

Data Reproducibility & Interpretation

Q. What steps ensure reproducibility in synthesizing this compound derivatives with modified alkyl chains?

- Methodological Answer : Document reaction parameters (e.g., molar ratios, solvent purity) in detail. Share raw spectral data (NMR, IR) in supplementary materials. Use collaborative platforms (e.g., ChemRxiv) for peer validation .

Q. How should conflicting data on this compound’s environmental persistence be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.